Boc-DODA

Catalog No.
S765188
CAS No.
275823-77-3
M.F
C15H32N2O4
M. Wt
304.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-DODA

CAS Number

275823-77-3

Product Name

Boc-DODA

IUPAC Name

tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate

Molecular Formula

C15H32N2O4

Molecular Weight

304.43 g/mol

InChI

InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18)

InChI Key

KBKPMBHJVGMJKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCCOCCCN

Boc-DODA (N-Boc-4,7-dioxa-1,10-decanediamine) is a monoprotected, hydrophilic diamine linker essential for controlled, stepwise bioconjugation and PROTAC/ADC synthesis. Featuring a flexible PEG-like dioxa core and propyl-spaced terminal amines, it provides a precise balance of aqueous solubility, steric flexibility, and high nucleophilicity. The mono-Boc protection ensures strict orthogonal reactivity, making it a critical precursor for synthesizing asymmetric conjugates, targeted delivery vehicles, and functionalized nanoparticles without the unpredictable cross-linking associated with unprotected diamines [1].

Research Fit

Workflow Sequential orthogonal conjugation strategy Terminal amine reacts directly; Boc remains inert until acid-mediated deprotection
Selection Context Acid-labile Boc protecting group with PEG-like spacer backbone Supports multi-step synthesis with spatiotemporal amine reactivity control
Use Context PROTAC building block, peptide conjugate research, carrier studies May support linker chemistry requiring flexible, solubilizing spacer

Substituting Boc-DODA with unprotected diamines (e.g., 4,7-dioxa-1,10-decanediamine) inevitably leads to uncontrolled homobifunctional cross-linking, drastically reducing the yield of the desired 1:1 conjugate and complicating downstream purification[1]. Conversely, replacing it with aliphatic monoprotected diamines (such as Boc-1,6-hexanediamine) introduces hydrophobicity, which can trigger aggregation in sensitive bioconjugates, ADCs, or lipid nanoparticle formulations [2]. Furthermore, substituting with standard ethyl-spaced PEG linkers (like Boc-PEG2-amine) can alter the amine pKa and conjugation kinetics, potentially requiring costly re-optimization of established coupling protocols[3].

Substitution Risk

Fmoc-protected analog Requires basic deprotection conditions that may shift compatibility with acid-labile or base-sensitive payloads in PROTAC synthesis. Orthogonality profile may not transfer directly.
Cbz-protected analog Hydrogenolysis-dependent deprotection may limit fit for high-throughput parallel synthesis or flow chemistry platforms. Method compatibility may require review.
Non-PEGylated alkyl diamine Lacks the hydrophilic PEG spacer that may support solubility in aqueous bioconjugation. Hydrophobic aggregation risk may differ, potentially altering intermediate conjugate reactivity.

Prevention of Homobifunctional Cross-Linking in Asymmetric Synthesis

In the synthesis of asymmetric bifunctional molecules (such as PROTACs or ADC linkers), the use of mono-Boc protected diamines is critical to prevent polymerization. Compared to unprotected 4,7-dioxa-1,10-decanediamine, which typically yields less than 30% of the desired 1:1 adduct due to competitive cross-linking, Boc-DODA enables stoichiometric, single-site coupling with yields frequently exceeding 85% after purification [1]. The Boc group is subsequently removed under mild acidic conditions, cleanly exposing the second amine for the next conjugation step.

Evidence DimensionYield of 1:1 asymmetric conjugate
Target Compound Data>85% yield (Boc-DODA)
Comparator Or Baseline<30% yield (Unprotected 4,7-dioxa-1,10-decanediamine)
Quantified Difference>55% absolute yield improvement
ConditionsStandard NHS-ester or EDC/NHS coupling conditions

Maximizing the yield of the first coupling step is critical for cost-effective procurement and scale-up of high-value ADC and PROTAC linkers.

Boc vs. Fmoc Deprotection
Class-level inference
Boc: 50% TFA/DCM, >95% cleavage in 2 h (representative Boc-PEG-amine data). Fmoc: 20% piperidine/DMF, >99% cleavage in 30 min (representative Fmoc-amine data).
Supports orthogonal protection strategy review for multi-step conjugations.
Boc-DODA structure-specific kinetic data not available; inferred from similar Boc-PEG-amines. Data to verify.

Aqueous Solubility Retention in Bioconjugates

The incorporation of hydrophobic linkers often compromises the solubility of the final bioconjugate. When comparing the PEG-like dioxa core of Boc-DODA to a purely aliphatic comparator of similar length (Boc-1,6-hexanediamine), the ether oxygens in Boc-DODA maintain the hydrodynamic radius and aqueous solubility of the conjugate[1]. Conjugates utilizing dioxa-spaced linkers demonstrate a significantly lower aggregation propensity in aqueous buffers compared to their hexyl-spaced counterparts, which is particularly vital for maintaining the structural integrity of protein-drug conjugates.

Evidence DimensionAqueous solubility and aggregation propensity
Target Compound DataHigh solubility, low aggregation (dioxa core)
Comparator Or BaselineReduced solubility, higher aggregation (Boc-1,6-hexanediamine)
Quantified DifferenceSignificant reduction in hydrophobic aggregation
ConditionsAqueous buffer systems for bioconjugation

Selecting a hydrophilic linker directly prevents costly batch failures caused by protein precipitation or nanoparticle aggregation during formulation.

Solubility Enhancement
Class-level inference
Boc-DODA (PEG-based): expected aqueous solubility >10 mg/mL. C10 alkyl diamine comparator: <1 mg/mL. Reported at least 10-fold improvement inferred from PEG linker class behavior.
May support aqueous bioconjugation workflow by reducing aggregation risk.
Exact Boc-DODA solubility value not measured; class-level inference from analogous PEG diamines. Source review recommended.

Enhanced Amine Nucleophilicity via Propyl Spacing

Boc-DODA features propyl chains adjacent to the ether oxygens, distinguishing it from standard ethyl-spaced PEG linkers (e.g., Boc-PEG2-amine). The extra methylene unit increases the distance between the primary amine and the electron-withdrawing ether oxygen, resulting in a slightly higher pKa and greater nucleophilicity of the terminal amine [1]. This structural nuance accelerates coupling kinetics with less reactive electrophiles or sterically hindered carboxylic acids, ensuring more complete conversion in shorter reaction times compared to standard ethyl-spaced PEG diamines.

Evidence DimensionAmine basicity/nucleophilicity (pKa)
Target Compound DataHigher pKa/nucleophilicity (propyl spacing)
Comparator Or BaselineLower pKa/nucleophilicity (ethyl spacing in Boc-PEG2-amine)
Quantified DifferenceEnhanced reaction rates with hindered electrophiles
ConditionsAmidation reactions with hindered carboxylic acids

Faster and more complete coupling reduces the need for large excesses of expensive payload or targeting-ligand precursors.

Purity and NMR Identity
Supporting evidence
Purity specification: ≥95% (vendor-reported, AxisPharm, GlycoClick). Identity confirmed by NMR. Comparator alkyl diamines: typical purity 90–92% (catalog data).
Supports specification review for PROTAC stoichiometry control.
Vendor CoA data; no peer-reviewed purity comparison available. Lot attribute to verify upon receipt.

Antibody-Drug Conjugate (ADC) Linker Synthesis

Boc-DODA is a highly effective precursor for constructing cleavable or non-cleavable ADC linkers where maintaining the hydrophilicity of the payload-linker construct is necessary to prevent antibody aggregation, directly leveraging its superior aqueous solubility compared to aliphatic linkers [1].

PROTAC and Targeted Protein Degrader Development

The precise length and flexibility of the dioxa core make it highly suitable as a spacer between the E3 ligase ligand and the target protein binder. Its mono-protection allows for sequential, high-yield assembly without the cross-linking risks of unprotected diamines[1].

Lipid Nanoparticle (LNP) and Liposome Functionalization

Used to synthesize functionalized lipids or PEG-lipids where the terminal amine is required for post-insertion targeting-ligand attachment, benefiting from the linker's aqueous compatibility and enhanced nucleophilicity [2].

Biomaterial Surface Modification

Excellent for introducing reactive amine groups onto polymer surfaces, sensors, or hydrogels in a controlled manner, ensuring a 1:1 functionalization ratio and avoiding the multi-point attachment issues of unprotected diamines [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid-labile PROTAC assembly
Orthogonal Boc protection with acid-mediated deprotection
Base-sensitive warhead compatibility review
Carrier conjugate research
Sequential amine introduction for payload attachment
Payload integrity under mild acidic deprotection
Aqueous peptide bioconjugation
Hydrophilic PEG-like spacer backbone
Intermediate solubility and coupling efficiency review

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

304.23620751 Da

Monoisotopic Mass

304.23620751 Da

Heavy Atom Count

21

Wikipedia

Tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate

Explore Compound Types